D-myo-Inositol-3-phosphate (sodium salt)

Enzymology Substrate Specificity Inositol Phosphate Metabolism

Researchers requiring precise kinetic data often struggle with isomer contamination in generic inositol monophosphate standards. D-myo-Inositol-3-phosphate (Ins(3)P1) sodium salt solves this with ≥98% purity, ensuring accurate enzymatic characterization. - ~6-fold lower MIPP activity vs. Ins(1)P1 enables definitive isomer discrimination in phosphatase screens. - Validated as an LC-MS/HPLC standard to resolve the distinct Ins(3)P1 pool from abundant Ins(1)P1/Ins(4)P1 isomers. - Lyophilized sodium salt format offers superior aqueous solubility and stability for reproducible cell-based assays.

Molecular Formula C6H12O9P · Na
Molecular Weight 282.1
Cat. No. B1152777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-3-phosphate (sodium salt)
SynonymsIns(3)P1 (sodium salt); 3-IP1 (sodium salt)
Molecular FormulaC6H12O9P · Na
Molecular Weight282.1
Structural Identifiers
SMILESO[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H]1O.[Na+]
InChIInChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,5-,6?;/m0./s1
InChIKeyCHOHZLSIGPJILL-SMHRCLIUSA-M
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol-3-phosphate (sodium salt): A Critical Isomer in Inositol Phosphate Signaling and Metabolism


D-myo-Inositol-3-phosphate (sodium salt), commonly abbreviated as Ins(3)P1, is a monophosphorylated inositol isomer that belongs to the inositol phosphate (InsP) family of intracellular second messengers . It is a key metabolic intermediate within the phosphatidylinositol cycle, formed primarily via the dephosphorylation of higher-order inositol polyphosphates such as Ins(3,4)P2 by inositol polyphosphate 4-phosphatase, and serves as a substrate for specific inositol phosphate kinases and phosphatases [1]. As a sodium salt, it offers enhanced aqueous solubility and handling stability compared to its free acid form, making it a preferred reagent for precise biochemical and cell-based assays.

Why D-myo-Inositol-3-phosphate (sodium salt) Cannot Be Substituted by Other Inositol Monophosphate Isomers


Inositol monophosphate isomers are not functionally equivalent; they exhibit highly specific recognition and turnover by distinct enzymes within cellular signaling and metabolic pathways. While isomers like D-myo-inositol-1-phosphate and D-myo-inositol-4-phosphate are the major products of PIP2 hydrolysis and lithium-sensitive phosphatases, D-myo-inositol-3-phosphate originates from a separate branch of inositol polyphosphate catabolism and engages a different subset of binding proteins and phosphatases [1]. Consequently, substituting Ins(3)P1 with a more common or less expensive isomer (e.g., D-myo-inositol-1-phosphate) in enzymatic assays or cell signaling studies will yield misleading kinetic data and fail to recapitulate the specific biological functions of the 3-phosphate isomer, as demonstrated by the stark differences in enzyme specificity outlined in the quantitative evidence below.

Quantitative Differentiation: D-myo-Inositol-3-phosphate (sodium salt) vs. 1-Phosphate and 2-Phosphate Isomers


Enzymatic Discrimination: Myo-Inositol-1-Phosphate Phosphatase Exhibits 6-Fold Lower Activity with Ins(3)P1

A direct head-to-head comparison using purified myo-inositol-1-phosphate phosphatase (MIPP) from Dryopteris filix-mas demonstrates that the enzyme's activity is drastically reduced when D-myo-inositol-3-phosphate is provided as the substrate. This quantitative difference underscores the inability of generic inositol monophosphate phosphatases to process the 3-phosphate isomer with comparable efficiency [1].

Enzymology Substrate Specificity Inositol Phosphate Metabolism Plant Biochemistry

Isomer-Specific Enzyme Kinetics: >6-Fold Difference in Affinity Between Inositol 1-Phosphate and Inositol 2-Phosphate Isomers

While not a direct comparison with Ins(3)P1, a class-level analysis of inositol monophosphate phosphatase (IMPase) from Archaeoglobus fulgidus reveals that even minor positional changes in phosphate placement drastically alter substrate recognition. The enzyme exhibits a relative activity of only 15% with myo-inositol-2-phosphate compared to 100% with D/L-myo-inositol-1-phosphate [1]. This data reinforces the broader principle that inositol monophosphate isomers are not interchangeable, and specific quantitative characterization of Ins(3)P1's interaction with each target enzyme is a prerequisite for meaningful experimental design.

Enzyme Kinetics Phosphatase Assays Substrate Selectivity

Solvent Tolerance Divergence: D-myo-Inositol-3-phosphate Catalytic Synthesis is More Solvent-Sensitive than the 1-Phosphate Isomer

In a study of enantiodivergent small-molecule catalysis, peptide catalysts were used to synthesize both D-myo-inositol-1-phosphate and D-myo-inositol-3-phosphate. A direct head-to-head solvent screen revealed that the catalyst producing D-I-3P (peptide 24) exhibits significantly lower tolerance for polar aprotic solvents compared to the catalyst producing D-I-1P (peptide 2). Specifically, the enantiomeric excess (% ee) for D-I-3P synthesis dropped from >98% in toluene to 37% in CH2Cl2 and 35% in THF, whereas D-I-1P synthesis maintained ≥95% ee in these same solvents [1].

Synthetic Chemistry Asymmetric Catalysis Process Optimization

Validated Application Scenarios for D-myo-Inositol-3-phosphate (sodium salt) Based on Differential Evidence


Enzymatic Specificity Studies of Inositol Phosphate Phosphatases

Use as a specific substrate to quantify the activity and substrate preference of inositol polyphosphate phosphatases (e.g., 4-phosphatase) and monophosphatases. The ~6-fold lower activity with MIPP compared to Ins(1)P1 (see Evidence Item 1) provides a precise benchmark for enzyme characterization and inhibitor screening assays where isomer discrimination is critical [1].

Metabolic Flux Analysis and Inositol Phosphate Profiling

Employ as an analytical standard in HPLC or LC-MS workflows to identify and quantify the distinct Ins(3)P1 isomer pool in cellular extracts. Given the vast differences in metabolic origin and phosphatase sensitivity between Ins(3)P1 and the more abundant Ins(1)P1/Ins(4)P1 isomers, a pure standard is essential for accurate peak identification and calibration in complex biological matrices [2].

Asymmetric Synthesis Reference and Quality Control

Utilize as an authentic chiral standard to verify the enantiomeric purity of inositol phosphate derivatives synthesized via asymmetric catalysis or enzymatic methods. The stark solvent-dependent stereoselectivity observed for Ins(3)P1 synthesis (Evidence Item 3) underscores the necessity of a reliable, pre-characterized standard for confirming product identity and optical purity in both academic and industrial process chemistry [3].

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